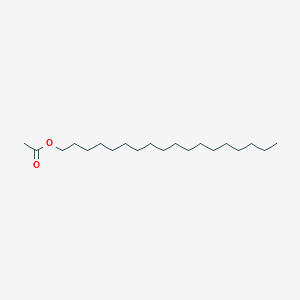

Allyl alpha-D-galactopyranoside

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of allyl alpha-D-galactopyranoside and its derivatives often involves complex chemical reactions that target specific functional group transformations and protective strategies. For example, allyl 2,6-di-O-benzyl-α-D-galactopyranoside has been converted into various derivatives through tin-mediated alkylation, leading to high-yield production of compounds required for synthesizing analogues of the 'adenophostins' (Desai, Gigg, & Gigg, 1996). Furthermore, the synthesis of O-sulfo and O-methyl derivatives showcases the versatility of allyl alpha-D-galactopyranoside in producing compounds for sulfotransferase studies (Jain, Piskorz, & Matta, 1995).

Molecular Structure Analysis

The molecular structure of allyl alpha-D-galactopyranoside derivatives is critical for understanding their reactivity and interactions. Detailed structural analysis is typically achieved through NMR and mass spectroscopy, which confirm the configurations and functional group orientations of synthesized compounds. These structural insights are pivotal for advancing the synthesis of complex carbohydrates and glycoconjugates (Jain, Piskorz, & Matta, 1995).

Applications De Recherche Scientifique

Synthesis and Immunological Applications

- Allyl alpha-D-galactopyranoside has been used in the synthesis of neoglycoproteins, which are important in immunology. These compounds are linked to proteins like bovine serum albumin to serve as immunoreagents for determining the epitope specificities of antibodies, particularly those targeting O-glycans on the surface of Toxocara larvae (Amer, Hofinger, & Kosma, 2003).

GlycoPAMAM Dendrimers in Biomedicine

- In biomedical research, allyl alpha-D-galactopyranoside plays a role in the synthesis of GlycoPAMAM dendrimers. These dendrimers, which feature T-antigen residues, show significant potential in protein binding, particularly with peanut lectin and monoclonal antibodies. Their high valency enhances binding interactions and inhibitory potential, making them valuable in biochemical studies (Baek & Roy, 2002).

Carbohydrate Research and Molecular Synthesis

- This compound has been instrumental in carbohydrate research, especially in the synthesis of complex molecules like propyl O-beta-D-galactopyranosyl. Such studies focus on the stepwise assembly and transformation of sugar units, contributing to the broader understanding of carbohydrate chemistry and molecular synthesis (El-shenawy & Schuerch, 1984).

Glycopolymers and Biotransformation

- Allyl alpha-D-galactopyranoside is also utilized in producing functionalized alkyl alpha-D-galactopyranosides using fungal alpha-galactosidases. These derivatives are crucial for chemical polymerization, highlighting the compound's role in producing materials with potential applications in various industries, including biotechnology (Casali et al., 2002).

Graft Polymerization in Material Science

- In material science, allyl alpha-D-galactopyranoside is significant in the grafting of carbohydrate monomers on surfaces like poly(ethylene terephthalate) fibers. This application is vital in developing materials with tailored surface properties for specific industrial uses (Bech et al., 2007).

Propriétés

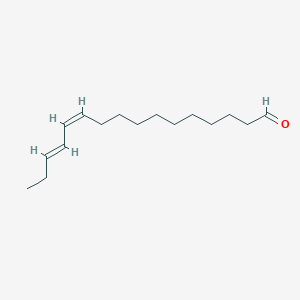

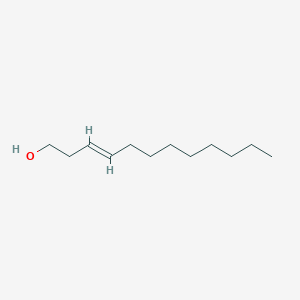

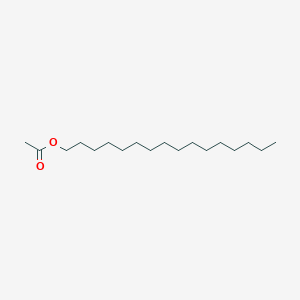

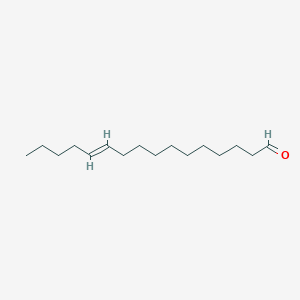

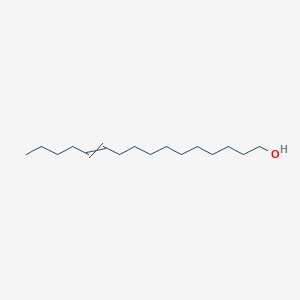

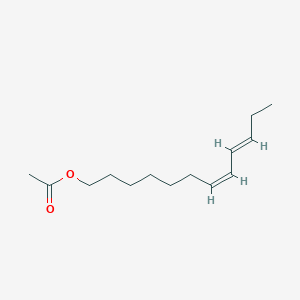

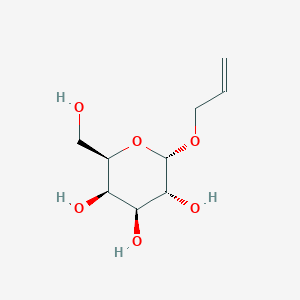

IUPAC Name |

(2R,3R,4S,5R,6S)-2-(hydroxymethyl)-6-prop-2-enoxyoxane-3,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16O6/c1-2-3-14-9-8(13)7(12)6(11)5(4-10)15-9/h2,5-13H,1,3-4H2/t5-,6+,7+,8-,9+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJNKZTHFPGIJNS-NXRLNHOXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCOC1C(C(C(C(O1)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C=CCO[C@@H]1[C@@H]([C@H]([C@H]([C@H](O1)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ally a-D-galactopyranoside | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.